1-Diethylphosphoryl-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-Diethylphosphoryl-2-fluorobenzene often involves multiple steps, including halogenation, phosphorylation, and the use of diethyl malonate derivatives. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination showcases the complexity and specificity of reactions leading to fluorobenzene derivatives (Guo Zhi-an, 2009). Another example includes the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene via aromatic nucleophilic substitution, demonstrating the intricate steps involved in introducing phosphorus groups to a fluorobenzene ring (Shigeru Sasaki, Yoshihiro Tanabe, Masaaki Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives, including those similar to this compound, has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule. For instance, the structure of fluorobenzene was determined by the substitution method, showing a small shortening of the C-C bonds nearest to fluorine, indicative of the effects of fluorination on the benzene ring structure (L. Nygaard et al., 1968).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by both the diethylphosphoryl and fluorine groups. These groups affect its participation in various chemical reactions, including nucleophilic aromatic substitution and reactions with nucleophiles such as the diethyl malonate anion. The kinetics and mechanism of these reactions have been studied, providing insights into the reactivity patterns of such compounds (K. T. Leffek, P. Tremaine, 1973).

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Catalysis

1-Diethylphosphoryl-2-fluorobenzene is a compound that has been explored in the context of organometallic chemistry. Fluorinated benzenes like 1,2-difluorobenzene are used as solvents in organometallic chemistry due to their weak binding to metal centers, making them suitable for transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Photophysical Studies

Research on 1,4-diethynyl-2-fluorobenzene, a related compound, demonstrates the impact of chromophore aggregation and planarization on photophysics. The study revealed insights into the absorption and emission characteristics of 1,4-diethynylbenzenes in different states (Levitus et al., 2001).

Excited State Reactions with Amines

The photochemical reaction of fluorobenzenes with amines, such as t-butylamine and diethylamine, has been studied. This includes the formation of adducts and substitution products, providing insights into reaction mechanisms under specific conditions (Gilbert & Krestonosich, 1980).

Pharmaceutical Applications

A series of fluorobenzene derivatives, including 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes, were synthesized and evaluated for their biological activity. These compounds show potential as phosphodiesterase (PDE) inhibitors, suggesting their relevance in heart therapy (Baker, Byrne, Economides, & Javed, 1995).

Hydrogen Bonding and Pi-Stacking Interactions

Fluorobenzenes, due to their pi-acceptor characteristics, are studied for their role in hydrogen bonding and pi-stacking interactions. These interactions are critical in understanding molecular structures and reactivity (Bachorz et al., 2008).

Wirkmechanismus

Target of Action

It is known that fluorinated compounds often interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that fluorinated compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

It’s known that fluorinated compounds can affect various enzymatic reactions . For instance, fluorobenzene can be transformed into 3-fluoro-cis,cis-muconate through cascade reactions by three enzymes .

Result of Action

The interaction of fluorinated compounds with cellular targets can lead to various downstream effects, potentially influencing cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “1-Diethylphosphoryl-2-fluorobenzene” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . For instance, the use of nuclear magnetic resonance (NMR) spectroscopy using permanent magnets, rather than superconducting magnets, is a rapidly developing field . Performing the NMR measurement in the strong heteronuclear J-coupling regime has shown considerable promise for the chemical analysis of small molecules .

Eigenschaften

IUPAC Name |

1-diethylphosphoryl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBBZDDCSAORMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)

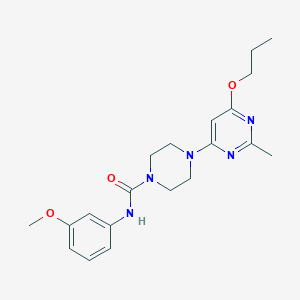

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

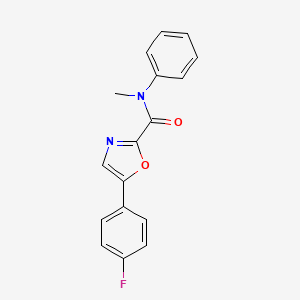

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)